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Cat. No.: B012061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
cis-Vaccenyl acetate ((Z)-11-octadecenyl acetate, cVA) is a crucial semiochemical, most

notably recognized as a multifunctional pheromone in the fruit fly, Drosophila melanogaster.[1]

[2] In this species, it is produced by males and transferred to females during mating, influencing

a range of behaviors including courtship inhibition, aggregation, and modulation of courtship

memory.[3][4] The stereospecificity of the Z-isomer is critical for its biological activity. The

synthesis of high-purity cVA is essential for research in chemical ecology, neurobiology, and for

the development of novel pest management strategies.

This document provides a detailed protocol for the laboratory-scale synthesis of cis-vaccenyl
acetate. The synthetic strategy is based on a Wittig reaction to stereoselectively form the (Z)-

alkene backbone, followed by acetylation of the resulting alcohol. This approach is widely

applicable for the synthesis of insect pheromones containing a Z-alkene motif.

Synthetic Pathway Overview
The synthesis of cis-vaccenyl acetate is accomplished in a three-step process starting from

11-bromo-1-undecanol. The key steps are:

Formation of a phosphonium salt: 11-bromo-1-undecanol is reacted with triphenylphosphine

to yield (11-hydroxyundecyl)triphenylphosphonium bromide.
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Wittig olefination: The phosphonium salt is converted to its corresponding ylide, which then

reacts with heptanal to form (Z)-11-octadecen-1-ol. The use of a non-stabilized ylide under

salt-free conditions favors the formation of the Z-isomer.

Acetylation: The hydroxyl group of (Z)-11-octadecen-1-ol is acetylated using acetic anhydride

to yield the final product, cis-vaccenyl acetate.

Data Presentation
Table 1: Summary of Reaction Yields and Product Purity

Step Reaction Product
Typical Yield
(%)

Typical Purity
(%)

1
Phosphonium

Salt Formation

(11-

hydroxyundecyl)t

riphenylphospho

nium bromide

90-98 >98

2 Wittig Reaction
(Z)-11-

octadecen-1-ol
70-85 >95 (Z-isomer)

3 Acetylation

(Z)-11-

octadecenyl

acetate

85-95 >99

Note: Yields and purity are representative and may vary depending on reaction scale and

purification efficiency.

Experimental Protocols
Step 1: Synthesis of (11-
hydroxyundecyl)triphenylphosphonium bromide
Materials:

11-bromo-1-undecanol
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Triphenylphosphine (PPh₃)

Acetonitrile (anhydrous)

Diethyl ether

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Büchner funnel and filter paper

Procedure:

In a 250 mL round-bottom flask, dissolve 11-bromo-1-undecanol (10 mmol, 2.67 g) and

triphenylphosphine (10 mmol, 2.62 g) in 100 mL of anhydrous acetonitrile.

Heat the mixture to reflux and maintain for 24 hours under a nitrogen atmosphere.

Allow the reaction mixture to cool to room temperature.

Slowly add diethyl ether to the stirred solution until a white precipitate forms.

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the solid with cold diethyl ether (3 x 20 mL).

Dry the product under vacuum to yield (11-hydroxyundecyl)triphenylphosphonium bromide

as a white solid.

Step 2: Synthesis of (Z)-11-octadecen-1-ol via Wittig
Reaction
Materials:

(11-hydroxyundecyl)triphenylphosphonium bromide

Sodium bis(trimethylsilyl)amide (NaHMDS) or other suitable strong base (e.g., n-butyllithium)
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Heptanal

Tetrahydrofuran (THF), anhydrous

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Magnesium sulfate (anhydrous)

Schlenk flask or multi-necked flask with septum and nitrogen inlet

Magnetic stirrer

Syringes

Procedure:

In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, suspend (11-

hydroxyundecyl)triphenylphosphonium bromide (10 mmol, 5.13 g) in 100 mL of anhydrous

THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a 1.0 M solution of NaHMDS in THF (11 mL, 11 mmol) dropwise via syringe. The

formation of the ylide is indicated by a color change to deep orange or red.

Stir the mixture at 0 °C for 1 hour.

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of freshly distilled heptanal (10 mmol, 1.14 g) in 10 mL of anhydrous

THF dropwise via syringe, maintaining the internal temperature below -70 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir overnight.

Quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium

sulfate.

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purify the crude (Z)-11-octadecen-1-ol by column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient, e.g., 98:2 to 95:5).

Step 3: Synthesis of (Z)-11-octadecenyl acetate
(Acetylation)
Materials:

(Z)-11-octadecen-1-ol

Acetic anhydride

Pyridine (anhydrous) or triethylamine

4-Dimethylaminopyridine (DMAP, catalytic amount)

Dichloromethane (anhydrous)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Magnesium sulfate (anhydrous)

Round-bottom flask with magnetic stirrer

Procedure:
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In a 100 mL round-bottom flask, dissolve (Z)-11-octadecen-1-ol (8 mmol, 2.15 g) in 40 mL of

anhydrous pyridine (or a mixture of dichloromethane and triethylamine). Add a catalytic

amount of DMAP (e.g., 0.1 mmol).[5]

Cool the solution to 0 °C in an ice bath.

Slowly add acetic anhydride (16 mmol, 1.63 g) to the stirred solution.[5]

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the

reaction progress by TLC until the starting alcohol is consumed.

Dilute the reaction mixture with 50 mL of dichloromethane and transfer to a separatory

funnel.

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃

solution (30 mL), and brine (30 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude cis-vaccenyl acetate by column chromatography on silica gel (eluent:

hexane/ethyl acetate, e.g., 99:1) to obtain the final product as a colorless oil.

Characterization of cis-Vaccenyl Acetate
The identity and purity of the synthesized cis-vaccenyl acetate should be confirmed by

analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear

Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis: The purified product should be analyzed by GC-MS to confirm its molecular

weight and fragmentation pattern. The mass spectrum of cis-vaccenyl acetate will show a

molecular ion peak (M+) at m/z 310.5.[6]

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure,

particularly the presence and stereochemistry of the double bond.

¹H NMR (CDCl₃): Expected signals include a triplet around 4.05 ppm (2H, -CH₂-OAc), a

multiplet around 5.35 ppm (2H, -CH=CH-), a singlet around 2.04 ppm (3H, -OAc), and a
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series of multiplets for the aliphatic chain protons.

¹³C NMR (CDCl₃): Expected signals include a peak around 171.2 ppm for the carbonyl

carbon, peaks around 129-130 ppm for the alkene carbons, a peak around 64.7 ppm for the

-CH₂-OAc carbon, and a peak around 21.0 ppm for the acetyl methyl carbon.[6]
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Caption: Overall workflow for the synthesis of cis-vaccenyl acetate.
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Caption: Key steps in the Z-selective Wittig reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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